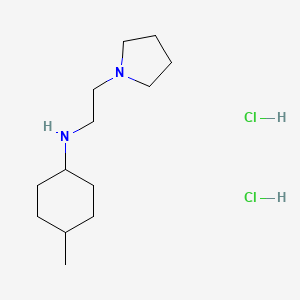

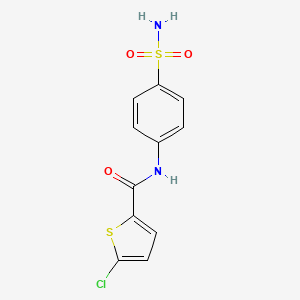

![molecular formula C12H19N3O3 B2563626 Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate CAS No. 1690493-80-1](/img/structure/B2563626.png)

Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are found in the structure of many drugs .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis

The compound is a liquid with a molecular weight of 253.3 . Its IUPAC name is “tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate” and its Inchi Code is "1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3" .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Biological Evaluation : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized. It exhibited moderate anthelmintic and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Structural Analysis and Antitumor Activity

- Novel Derivatives and Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products were synthesized and showed promising antitumor activity in vitro (Maftei et al., 2016).

Antitumor and Antibacterial Applications

- Bioactive Natural Product Analogs : Bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties showed potent antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Metabolic Studies

- Enzymatic C-Demethylation Study : The metabolic study of a related compound, LC15-0133, in rat liver microsomes, highlighted the metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).

Heterocyclic Amino Acid Derivatives

- Heterocyclic Amino Acid Synthesis : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, was synthesized (Dzedulionytė et al., 2021).

Radiochemistry and Imaging

- Synthesis for Nicotinic Receptors : 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized (Karimi & Långström, 2002).

Cycloaddition Reactions

- Cycloaddition Reactions : Silylmethyl-substituted aziridine and azetidine acted as masked dipoles in cycloaddition reactions (Yadav & Sriramurthy, 2005).

Chemical Synthesis and Modification

- Synthesis and Structural Modification : Tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid was synthesized and modified (Vorona et al., 2007).

Amino Acid-Azetidine Chimeras

- Amino Acid Chimeras : Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, providing insights into conformation's influence on peptide activity (Sajjadi & Lubell, 2008).

Receptor Agonist Synthesis

- Scale-Up Synthesis of Receptor Agonist : Efficient synthesis of BMS-520, a selective S1P1 receptor agonist, was reported (Hou et al., 2016).

Mechanism of Action

Future Directions

The development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, “Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate” and similar compounds could be potential leads for further development of antimicrobial agents .

properties

IUPAC Name |

tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIUJMXNSXCJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

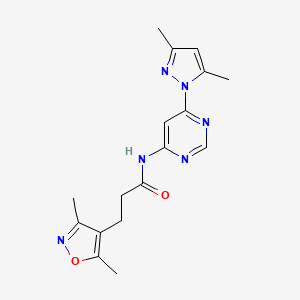

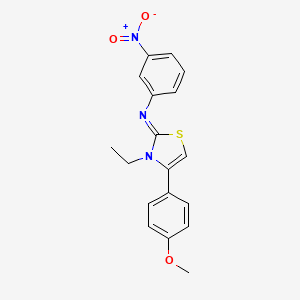

![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)

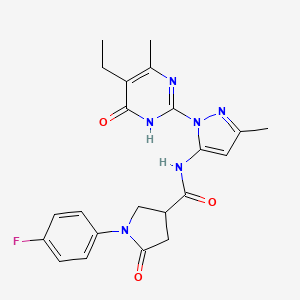

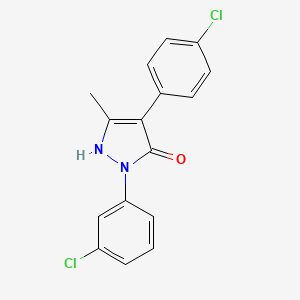

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

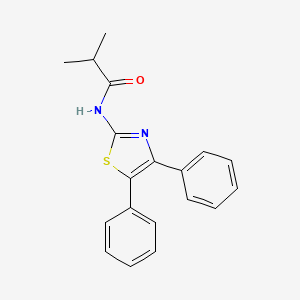

![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)

![1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2563559.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)